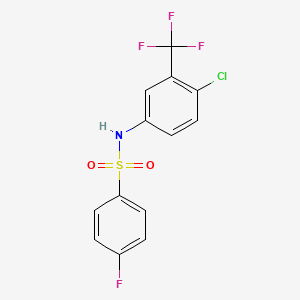
Ac-Ile-his-pro-phe-his-leu
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a complex organic molecule with multiple functional groups, including amide, imidazole, and phenyl groups. It is likely to be a peptide or a peptide-like molecule, given the presence of multiple amide bonds.
Synthetic Routes and Reaction Conditions:
- The synthesis of such a complex molecule typically involves multiple steps, including the protection and deprotection of functional groups, coupling reactions to form amide bonds, and purification steps.
- Common reagents used in peptide synthesis include carbodiimides (e.g., dicyclohexylcarbodiimide), coupling agents (e.g., N-hydroxysuccinimide), and protecting groups (e.g., tert-butyloxycarbonyl).
Industrial Production Methods:
- Industrial production may involve solid-phase peptide synthesis (SPPS) or solution-phase synthesis, depending on the scale and complexity of the molecule.
- SPPS is often preferred for its efficiency and ability to automate the synthesis process.
Types of Reactions:
Oxidation: The imidazole and phenyl groups may undergo oxidation under specific conditions.
Reduction: Amide bonds are generally stable, but reduction can occur under strong reducing conditions.
Substitution: Functional groups such as imidazole can participate in substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like alkyl halides or acyl chlorides.
Major Products:
- The products will depend on the specific reactions and conditions used. For example, oxidation of the imidazole group may yield imidazolone derivatives.
Aplicaciones Científicas De Investigación
This compound, given its complexity, may have applications in various fields:
Chemistry: As a model compound for studying peptide synthesis and reactions.
Biology: Potential use in studying protein interactions or as a building block for larger biomolecules.
Medicine: Possible applications in drug design and development, particularly if it exhibits biological activity.
Industry: Use in the synthesis of specialized materials or as a catalyst in specific reactions.
Mecanismo De Acción
The mechanism of action would depend on the specific biological or chemical context in which the compound is used. For example:
Biological Context: It may interact with specific enzymes or receptors, influencing biochemical pathways.
Chemical Context: It may act as a catalyst or intermediate in chemical reactions.
Comparación Con Compuestos Similares
- Other peptides or peptide-like molecules with similar functional groups.
- Compounds such as Ac-Ile-his-pro-phe-his-leu analogs with slight modifications in the side chains or functional groups.
Uniqueness:
- The specific arrangement of functional groups and the overall structure may confer unique properties, such as specific binding affinities or reactivity.
Propiedades
Número CAS |
121521-00-4 |
|---|---|
Fórmula molecular |
C40H56N10O8 |
Peso molecular |
804.9 g/mol |
Nombre IUPAC |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S,3S)-2-acetamido-3-methylpentanoyl]amino]-3-(1H-imidazol-2-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C40H56N10O8/c1-6-24(4)34(45-25(5)51)38(55)48-30(20-33-42-14-15-43-33)39(56)50-16-10-13-32(50)37(54)47-28(18-26-11-8-7-9-12-26)35(52)46-29(19-27-21-41-22-44-27)36(53)49-31(40(57)58)17-23(2)3/h7-9,11-12,14-15,21-24,28-32,34H,6,10,13,16-20H2,1-5H3,(H,41,44)(H,42,43)(H,45,51)(H,46,52)(H,47,54)(H,48,55)(H,49,53)(H,57,58)/t24-,28-,29-,30-,31-,32-,34-/m0/s1 |
Clave InChI |
OCPDFWVOTXYQBC-BKKYOMMVSA-N |
SMILES |
CCC(C)C(C(=O)NC(CC1=NC=CN1)C(=O)N2CCCC2C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CC4=CN=CN4)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C |
SMILES isomérico |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=NC=CN1)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](CC4=CN=CN4)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)C |
SMILES canónico |
CCC(C)C(C(=O)NC(CC1=NC=CN1)C(=O)N2CCCC2C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CC4=CN=CN4)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C |
Apariencia |
Solid powder |
| 121521-00-4 | |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Secuencia |
IXPFHL |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
Ac-Ile-His-Pro-Phe-His-Leu AG 85-12 AG-85-12 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














![3-[(4-AMINO-3-METHYLPHENYL)AZO]BENZENESULFONIC ACID](/img/structure/B1666573.png)

